Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate
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Overview
Description
Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an amino group, a nitro group, and a butenyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-amino-3-(but-1-en-2-yl)benzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity. The butenyl group provides structural flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(but-1-en-2-yl)benzoate
- Methyl 4-amino-5-nitrobenzoate
- Methyl 3-(but-1-en-2-yl)-5-nitrobenzoate
Uniqueness
Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and nitro groups allows for diverse chemical reactivity, while the butenyl group adds structural complexity.
Properties
CAS No. |
918446-48-7 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 4-amino-3-but-1-en-2-yl-5-nitrobenzoate |
InChI |
InChI=1S/C12H14N2O4/c1-4-7(2)9-5-8(12(15)18-3)6-10(11(9)13)14(16)17/h5-6H,2,4,13H2,1,3H3 |
InChI Key |
QYNSKRAIJSNOHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C1=C(C(=CC(=C1)C(=O)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
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